Methyl 4,5-diaminothiophene-2-carboxylate
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Overview
Description
Methyl 4,5-diaminothiophene-2-carboxylate is an organic compound with the molecular formula C6H8N2O2S and a molecular weight of 172.2 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two amino groups at the 4 and 5 positions and a carboxylate ester group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diaminothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and ester functional groups. One common method involves the nitration of methyl thiophene-2-carboxylate followed by reduction to introduce the amino groups . The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diaminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives .
Scientific Research Applications
Methyl 4,5-diaminothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for use in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 4,5-diaminothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The presence of amino groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diamino-2-thiophenecarboxylate hydrochloride: A similar compound with a hydrochloride salt form.
4,5-Diaminothiophene-2-carboxylic acid methyl ester: Another derivative with similar functional groups.
Uniqueness
Methyl 4,5-diaminothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties . This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDXQZNWZYJVIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700967 |
Source
|
Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106850-18-4 |
Source
|
Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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